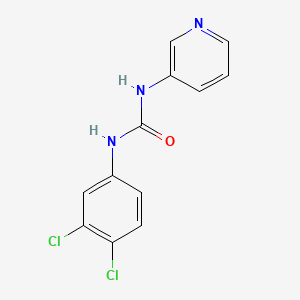

1-(3,4-Dichlorophenyl)-3-pyridin-3-ylurea

Description

Significance and Research Rationale for the Investigation of 1-(3,4-Dichlorophenyl)-3-pyridin-3-ylurea

The investigation into this compound is driven by the established pharmacological importance of its constituent parts. mdpi.com The combination of a dichlorophenyl ring, a urea (B33335) linker, and a pyridine (B92270) ring creates a molecule with a high potential for biological activity, particularly in the realm of oncology. mdpi.comsigmaaldrich.com Research into structurally similar compounds has revealed potent anticancer activities, often through the inhibition of key enzymes involved in cell growth and proliferation, such as kinases. glpbio.commdpi.com Therefore, the rationale for studying this specific compound is based on the hypothesis that the unique arrangement of these three moieties could lead to a novel therapeutic agent with enhanced efficacy or a unique mechanism of action.

Historical Perspective of Pyridine and Dichlorophenyl Moieties in Bioactive Compounds

Both the pyridine and dichlorophenyl moieties have a rich history in the development of bioactive compounds. The pyridine ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in potent, biologically active molecules. mdpi.com Its presence can enhance a compound's metabolic stability, permeability, and protein-binding characteristics. mdpi.com Many important drugs across various therapeutic areas contain a pyridine ring. mdpi.comnih.gov

The dichlorophenyl group is also a well-established feature in many pharmacologically active compounds. Its inclusion can significantly influence a molecule's binding affinity to its target, often leading to increased potency. nih.govnih.gov For instance, research on various dichlorophenyl-containing compounds has demonstrated significant potential in modulating the activity of enzymes and receptors, making it a valuable component in the design of new therapeutic agents. nih.gov

Current Research Landscape and Unexplored Avenues for this compound

The current research landscape for compounds like this compound is heavily focused on the development of targeted therapies, particularly for cancer. A significant area of exploration is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. glpbio.commdpi.comresearchgate.net Several pyridine-urea derivatives have been investigated as potent kinase inhibitors, suggesting that this compound could also function in this capacity. glpbio.commdpi.comresearchgate.net

While much has been learned from the study of related compounds, specific research into this compound is still in its early stages. mdpi.com A significant unexplored avenue is the comprehensive screening of this compound against a wide range of biological targets to fully elucidate its pharmacological profile. Detailed structure-activity relationship (SAR) studies are needed to understand how modifications to its chemical structure could impact its biological activity. Furthermore, its potential in therapeutic areas beyond oncology remains largely uninvestigated.

Detailed Research Findings

While direct experimental data for this compound is limited in publicly available literature, the biological activity of closely related analogs provides valuable insights into its potential. For example, studies on dichlorophenyl-containing ureas and thioureas have demonstrated significant cytotoxic effects against various cancer cell lines.

A study on a series of 1,3-disubstituted thiourea (B124793) derivatives investigated their cytotoxic activity. Among the tested compounds, 3,4-dichlorophenylthiourea, a close structural analog of the subject compound (differing only by a sulfur atom in place of the oxygen in the urea linkage), showed potent inhibition of metastatic colon cancer cells. sigmaaldrich.com

Table 1: Cytotoxic Activity of a Structurally Related Thiourea Analog

| Compound | Cell Line | IC₅₀ (µM) |

| 3,4-Dichlorophenylthiourea | SW620 (Metastatic Colon Cancer) | 1.5 ± 0.72 |

Data sourced from a study on substituted thiourea derivatives, which are structurally analogous to the subject compound. sigmaaldrich.com

The potent activity of this analog strongly suggests that this compound is a promising candidate for further anticancer research. The data indicates that the dichlorophenyl moiety is a key contributor to the observed cytotoxicity.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-dichlorophenyl)-3-pyridin-3-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2N3O/c13-10-4-3-8(6-11(10)14)16-12(18)17-9-2-1-5-15-7-9/h1-7H,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJNYDCGOJJLPLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60292343 | |

| Record name | 1-(3,4-dichlorophenyl)-3-pyridin-3-ylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13142-48-8 | |

| Record name | NSC81858 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81858 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3,4-dichlorophenyl)-3-pyridin-3-ylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,4-DICHLOROPHENYL)-3-(3-PYRIDYL)UREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for 1 3,4 Dichlorophenyl 3 Pyridin 3 Ylurea

Established Synthetic Pathways for the Core Structure of 1-(3,4-Dichlorophenyl)-3-pyridin-3-ylurea

The primary and most established synthetic route to 1,3-disubstituted ureas, including the title compound, involves the reaction between an isocyanate and an amine. For this compound, the synthesis is achieved through the nucleophilic addition of 3-aminopyridine (B143674) to 3,4-dichlorophenyl isocyanate. This reaction is a cornerstone in the synthesis of phenylurea compounds and is widely adaptable. nih.govmdpi.com

The general reaction is as follows: 3,4-Dichlorophenyl isocyanate + 3-Aminopyridine → this compound

This method is favored for its efficiency and the commercial availability of the requisite precursors. The reaction typically proceeds under anhydrous conditions in a suitable organic solvent, such as toluene (B28343) or dichloromethane, to facilitate the interaction of the reactants. nih.gov

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of diaryl ureas are highly dependent on the optimization of several key reaction parameters. Research into similar derivatization and cyclization reactions highlights critical factors that can be fine-tuned. researchgate.netresearchgate.net

Solvent Selection : The choice of solvent is crucial. While reactions are often performed in solvents like ethanol, methanol, or acetonitrile, higher yields can sometimes be achieved in others like N,N-dimethylformamide (DMF), particularly when coupled with heating. researchgate.net For derivatization reactions involving similar moieties, a methanol:water mixture has been identified as optimal for maximizing efficiency. researchgate.net

Temperature : Reaction temperature significantly impacts product yield. Many urea (B33335) syntheses proceed effectively at room temperature, but for less reactive precursors or to increase the reaction rate, reflux conditions are often employed. nih.govresearchgate.net

Reagent Concentration and Stoichiometry : Optimizing the concentration of precursors is key to maximizing yield and minimizing side products. Studies on related derivatization reactions have shown that precise control over the molar ratios of the amine, the coupling agent (if used), and any additives like pyridine (B92270) (which can act as a base or catalyst) is necessary to achieve the best results. researchgate.net For instance, in one study, optimal conditions were found to be 50 mM of a nitrophenylhydrazine, 30 mM of the coupling agent EDC, and 1.5% pyridine in the reaction mixture. researchgate.net

Table 1: Factors for Optimizing Urea Synthesis

| Parameter | Variable | Typical Conditions/Observations | Reference |

|---|---|---|---|

| Solvent | Type | Toluene, Dichloromethane, DMF, Acetonitrile, Ethanol | nih.govresearchgate.net |

| Temperature | Degrees Celsius | Room Temperature to Reflux | nih.govresearchgate.net |

| Catalyst/Base | Presence/Type | Often self-catalyzed, but bases like pyridine can be added. | researchgate.net |

| Reagent Ratio | Molar Equivalents | Near-equimolar amounts of amine and isocyanate are typical. | nih.gov |

Precursor Synthesis and Intermediate Characterization

The synthesis of this compound relies on two key precursors: 3,4-dichlorophenyl isocyanate and 3-aminopyridine.

3,4-Dichlorophenyl Isocyanate : This intermediate is typically synthesized from 3,4-dichloroaniline. The classical method involves the reaction of the aniline (B41778) with phosgene (B1210022) or a phosgene equivalent like diphosgene or triphosgene. This process requires careful handling due to the high toxicity of phosgene.

3-Aminopyridine : This precursor can be prepared through various established methods in heterocyclic chemistry. One common route is the Hofmann rearrangement of nicotinamide (B372718) (pyridine-3-carboxamide). Another approach involves the reduction of 3-nitropyridine, which is itself synthesized by the nitration of pyridine. Characterization of these intermediates is routinely performed using spectroscopic methods such as NMR (¹H and ¹³C) and infrared (IR) spectroscopy to confirm their identity and purity before their use in the final urea synthesis step.

Novel Synthetic Approaches and Green Chemistry Considerations for this compound

Modern synthetic chemistry places increasing emphasis on "green" methodologies that reduce waste, avoid hazardous reagents, and minimize energy consumption. researchgate.net

Phosgene-Free Isocyanate Synthesis : To circumvent the use of highly toxic phosgene, alternative methods for synthesizing isocyanates from anilines have been developed. These include the thermal decomposition of carbamates or the reaction of anilines with reagents like N,N'-carbonyldiimidazole (CDI).

Solvent-Free Reactions : A significant advancement in green chemistry is the use of solvent-free reaction conditions. researchgate.net Techniques such as ball milling have proven effective for synthesizing heterocyclic compounds and other organic molecules, often with improved yields and selectivity compared to solution-phase reactions. mobt3ath.com This approach reduces the use of harmful organic solvents, making the process more environmentally friendly. mobt3ath.com

Microwave and Ultrasound Irradiation : The use of microwave or ultrasound energy can dramatically reduce reaction times and improve yields. researchgate.net These techniques offer an energy-efficient alternative to conventional heating for driving synthetic reactions. researchgate.net

Rational Design and Synthesis of Analogues and Derivatives of this compound

The core structure of this compound serves as a scaffold for the development of numerous analogues. Research has focused on modifying both the pyridine and the dichlorophenyl moieties to explore structure-activity relationships for various applications. nih.govnih.gov

Strategies for Diversification at the Pyridine Moiety

The pyridine ring is a common site for structural modification to fine-tune the electronic and steric properties of the molecule.

Substitution on the Pyridine Ring : Introducing substituents onto the pyridine ring is a primary strategy. For example, in related urea compounds, an amino group has been introduced at the 2-position of the pyridine ring, which then serves as an attachment point for further derivatization, such as the addition of a quinolin-4-ylmethyl group. nih.gov

Isomeric Variation : Changing the point of attachment from the 3-position to the 2- or 4-position of the pyridine ring creates constitutional isomers with different spatial arrangements. nih.govresearchgate.net

Heterocycle Replacement : The entire pyridine ring can be replaced with other heterocyclic systems to create novel scaffolds. Examples from related urea and sulfonamide series include the incorporation of pyrimidine (B1678525), 1,3,4-thiadiazole (B1197879), or quinoline (B57606) rings in place of the pyridine moiety. mdpi.comnih.govnih.gov

Table 2: Examples of Modifications at the Pyridine Moiety in Related Phenylurea Analogues

| Modification Strategy | Specific Example | Resulting Structure Type | Reference |

|---|---|---|---|

| Ring Substitution | Addition of an amino group at the 2-position | 2-Aminopyridin-3-yl urea derivative | nih.gov |

| Isomeric Variation | Linkage via pyridine-2-yl instead of pyridine-3-yl | 1-Phenyl-3-(pyridin-2-yl)urea analogue | nih.gov |

| Heterocycle Replacement | Replacement of pyridine with a pyrimidine ring | 1-Phenyl-3-(pyrimidin-yl)urea derivative | nih.gov |

| Heterocycle Replacement | Insertion of a 1,3,4-thiadiazole ring | 1-Phenyl-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea | nih.gov |

| Core Structure Change | Conversion of urea to a sulfonamide linkage | Pyridine-3-sulfonylurea derivative | mdpi.com |

Structural Modifications on the Dichlorophenyl Ring

The dichlorophenyl portion of the molecule is also a target for modification to alter lipophilicity, electronic character, and metabolic stability.

Altering Chlorine Positions : Moving the chlorine atoms to other positions on the phenyl ring, such as the 2,3- or 2,6-positions, can significantly impact the molecule's conformation and binding properties. researchgate.netnih.gov

Replacing Chlorine Atoms : The chlorine atoms can be substituted with other functional groups. A common bioisosteric replacement is the trifluoromethyl (CF₃) group, which was used in a series of kinase inhibitors where a 4-chloro-3-(trifluoromethyl)phenyl group was present instead of the 3,4-dichlorophenyl moiety. nih.gov

Introducing Additional Substituents : Further substituents can be added to the dichlorophenyl ring to explore additional interactions or modify physical properties.

Table 3: Examples of Modifications on the Phenyl Ring in Related Urea Analogues

| Modification Strategy | Specific Example | Resulting Moiety | Reference |

|---|---|---|---|

| Altering Chlorine Positions | Moving chlorines to the 2 and 3 positions | 2,3-Dichlorophenyl | researchgate.net |

| Replacing Chlorine Atoms | Replacing one chlorine with a CF₃ group | 4-Chloro-3-(trifluoromethyl)phenyl | nih.gov |

| Ring System Replacement | Using a different substituted aromatic system | Naphthalene | researchgate.net |

Development of Chemical Libraries for High-Throughput Screening

The development of chemical libraries centered around a core molecular scaffold is a fundamental strategy in modern drug discovery, enabling the high-throughput screening (HTS) of thousands of compounds to identify potential lead molecules. slideshare.netlifechemicals.com A chemical library based on the this compound scaffold can be systematically constructed to explore the structure-activity relationships (SAR) of this class of compounds.

The design of such a library involves the strategic introduction of a variety of substituents at different positions on the dichlorophenyl and pyridinyl rings. This approach, often referred to as scaffold-based library design or combinatorial chemistry, allows for the generation of a large and diverse set of analogues from a common core structure. researchgate.net

The synthesis of these libraries can be performed using high-throughput synthesis techniques, often employing automated liquid handlers and parallel reaction blocks. researchgate.net This allows for the rapid and efficient production of a large number of derivatives in small quantities, suitable for initial screening assays. Continuous-flow synthesis has also emerged as a powerful technique for the preparation of urea-containing compound libraries, offering advantages in terms of reaction control, scalability, and safety. researchgate.net

The resulting library of this compound analogues can then be subjected to high-throughput screening against a specific biological target. The data obtained from these screens can help identify "hit" compounds with desired biological activity and provide valuable insights into the SAR of the scaffold, guiding further optimization efforts. nih.gov The urea functionality itself is a common motif in many biologically active compounds, often playing a key role in binding to target proteins through hydrogen bond interactions. nih.govnih.gov

Biological Efficacy of 1 3,4 Dichlorophenyl 3 Pyridin 3 Ylurea in Preclinical Models

In Vitro Biological Activity Assessment of 1-(3,4-Dichlorophenyl)-3-pyridin-3-ylurea Analogues

Diarylurea derivatives are a prominent class of compounds investigated for their antiproliferative effects. nih.gov Cell-based assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay, are commonly used to evaluate the ability of these compounds to inhibit the growth of cancer cell lines. mdpi.commdpi.com

A series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives were synthesized and screened against the NCI-60 panel of human cancer cell lines. nih.govnih.gov Compounds featuring a 4-hydroxymethylpiperidine moiety demonstrated broad-spectrum antiproliferative activity across nine different cancer types at a 10 µM concentration. nih.govnih.govpreprints.org Two specific derivatives, compounds 5a and 5d from this series, showed particularly promising mean growth inhibition and were selected for further five-dose testing to determine their IC₅₀ values (the concentration required to inhibit cell growth by 50%). nih.govnih.govpreprints.org These compounds were found to have significant efficacy, with potencies greater than the chemotherapy drug paclitaxel (B517696) in 21 different cancer cell lines, particularly renal cancer and melanoma lines. nih.govnih.govpreprints.org

Another related compound, 1,3-bis(3,5-dichlorophenyl) urea (B33335) (COH-SR4) , effectively inhibited the survival and clonogenic potential of lung cancer and melanoma cells in culture and induced apoptosis (programmed cell death). nih.govnih.gov In lung cancer cells, treatment with COH-SR4 led to a G0/G1 phase cell cycle arrest. nih.gov In melanoma cells, it caused a G2/M phase arrest. nih.gov

The table below summarizes the antiproliferative activity of selected diarylurea analogues against various cancer cell lines.

| Compound/Derivative Series | Cancer Type(s) | Assay(s) | Key Findings |

| 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives (5a, 5d) nih.govnih.govpreprints.org | Leukemia, Colon, Renal, Breast, Melanoma | NCI-60 Panel, 5-dose IC₅₀ | Showed broad-spectrum antiproliferative activity. Potency was superior to paclitaxel and gefitinib (B1684475) in numerous cell lines. |

| 1,3-bis(3,5-dichlorophenyl) urea (COH-SR4) nih.govnih.gov | Lung Cancer, Melanoma | Survival, Clonogenic, Apoptosis, Cell Cycle Assays | Inhibited cell survival and induced apoptosis. Caused cell cycle arrest at G0/G1 (lung) or G2/M (melanoma) phase. |

| 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivative (7u) nih.gov | Lung (A549), Colon (HCT-116) | MTT Assay | Demonstrated potent inhibitory activity with IC₅₀ values of 2.39 µM (A549) and 3.90 µM (HCT-116), comparable to sorafenib. |

This table presents data for analogues of this compound to illustrate the antiproliferative potential of the general scaffold.

The pyridine (B92270) nucleus is a core component of many compounds endowed with diverse biological activities, including antimicrobial effects. mdpi.comnih.gov Similarly, some urea derivatives have shown activity against microorganisms. A close structural relative, 1,3-bis(3,4-dichlorophenyl) urea , was identified as an electron transport inhibitor that reduced the hemolytic activity of Staphylococcus aureus. nih.gov

Studies on various heterocyclic compounds containing pyridine or dichlorophenyl moieties have shown a range of antimicrobial actions. For instance, certain pyridazine (B1198779) derivatives with a 3,4-dichlorophenyl group were tested for antimicrobial activity, with some showing high to moderate efficacy against Gram-positive and Gram-negative bacteria. mdpi.comresearchgate.net A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives exhibited strong antibacterial activity, comparable to the antibiotic linezolid (B1675486), against several Gram-positive bacteria, including S. aureus, S. pneumoniae, and E. faecalis. nih.gov These compounds were also found to inhibit the formation of bacterial biofilms. nih.gov

The table below provides examples of antimicrobial activity from related compound classes.

| Compound/Derivative Series | Microorganism(s) | Activity Type | Key Findings |

| 1,3-bis(3,4-dichlorophenyl) urea nih.gov | Staphylococcus aureus | Antibacterial | Reduced hemolytic activity through electron transport inhibition. |

| 3-(pyridine-3-yl)-2-oxazolidinone derivatives nih.gov | Gram-positive bacteria (e.g., S. aureus, S. pneumoniae) | Antibacterial, Antibiofilm | Exhibited strong antibacterial activity similar to linezolid and inhibited biofilm formation. |

| Pyridazine derivatives with 3,4-dichlorophenyl group mdpi.comresearchgate.net | Gram-positive and Gram-negative bacteria | Antibacterial | Showed a range from high to moderate activity depending on the specific derivative. |

This table presents data for analogues of this compound to illustrate the antimicrobial potential of related scaffolds.

While no specific data on the antifilarial activity of this compound or its close analogues were identified, significant research has been conducted on the antitubercular properties of related structures.

Several studies have explored derivatives containing dichlorophenyl or pyridyl groups for their efficacy against Mycobacterium tuberculosis. In one study, a series of dihydropyridine (B1217469) (DHP) derivatives were synthesized, including a compound with a 3,4-dichlorophenyl group (3c ). nih.gov This compound was among the most potent of the series, showing significant inhibitory activity against the growth of M. tuberculosis in vitro. nih.gov

Another study focused on isonicotinyl hydrazones, which feature a pyridine ring. nih.gov The compound 1-(4-fluorophenyl)-3-(4-{1-[(pyridine-4-carbonyl)-hydrazono]ethyl}phenyl)thiourea (4d) was found to be highly potent, with a minimum inhibitory concentration (MIC) of 0.49 µM against both the standard H37Rv strain and an isoniazid-resistant strain of M. tuberculosis. nih.gov This activity was substantially greater than that of the frontline drug isoniazid (B1672263) against the resistant strain. nih.gov The activity of selected 2,4-disubstituted pyridine derivatives has also been confirmed against intracellularly located tubercle bacilli. frontiersin.org

| Compound/Derivative Series | Target | Key Findings |

| Dihydropyridine derivative with 3,4-dichlorophenyl group (3c ) nih.gov | Mycobacterium tuberculosis | Among the most potent in its series, showing significant in vitro growth inhibition. |

| 1-(4-fluorophenyl)-3-(4-{1-[(pyridine-4-carbonyl)-hydrazono]ethyl}phenyl)thiourea (4d) nih.gov | M. tuberculosis H37Rv & INH-resistant M. tuberculosis | Highly potent with a MIC of 0.49 µM against both strains; 185 times more active than isoniazid against the resistant strain. |

This table presents data for analogues of this compound to illustrate the antitubercular potential of related scaffolds.

Many diarylurea compounds, particularly those developed as anticancer agents, function as kinase inhibitors. mdpi.com Biochemical assays are crucial for determining their potency and selectivity against a panel of kinases. For example, a series of 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-(amino)pyridin-3-yl)ureas were evaluated for their inhibitory activity against Kinase insert Domain-containing Receptor (KDR), also known as VEGFR-2, a key target in angiogenesis. nih.gov Molecular modeling and biological screening led to the identification of a potent inhibitor with an IC₅₀ value of 0.0689 µM against KDR. nih.gov

Similarly, a series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were designed as potential BRAF inhibitors. nih.gov The most potent compound from this series, 7u , was found to bind to the BRAF protein in simulation studies, with the urea and pyridine nitrogen atoms forming key hydrogen bonds with amino acid residues. nih.gov

However, off-target activity is a common consideration for kinase inhibitors and other targeted therapies. nih.gov Studies using CRISPR-based gene knockout have shown that the anticancer effects of some drugs in clinical trials are due to off-target interactions rather than inhibition of their putative target. nih.gov Therefore, comprehensive selectivity profiling is essential to understand the true mechanism of action and potential for unintended effects. For the specific compound this compound, such a selectivity profile is not publicly available.

In Vivo Efficacy Studies of this compound Analogues in Animal Models

Preclinical in vivo studies are essential to evaluate the efficacy of a compound in a living organism. iitri.org The selection of an appropriate animal model is critical and depends on the disease being studied.

For cancer research, tumor xenograft models are commonly used. researchgate.netresearchgate.net These models involve inoculating human cancer cells into immunocompromised mice, such as BALB/c nu/nu mice, allowing a tumor to grow. nih.govresearchgate.net Once the tumor reaches a specified volume (e.g., 100 mm³), the test compound is administered, and its effect on tumor size and weight is monitored over time compared to a control group receiving a placebo. nih.govresearchgate.net

For example, the in vivo efficacy of 1,3-bis(3,5-dichlorophenyl) urea (COH-SR4) was evaluated in xenograft models of lung cancer and melanoma. nih.govnih.gov Oral administration of COH-SR4 led to the regression of established H358 lung cancer xenografts. nih.gov Histopathological analysis of the resected tumors showed a decrease in markers for proliferation (Ki67) and angiogenesis (CD31). nih.gov In melanoma mouse models, oral administration of the compound also resulted in effective inhibition of tumor growth. nih.gov

For infectious diseases, various animal models are used to mimic human infections, including models for influenza, Zika, and bacterial pathogens. iitri.org These studies are crucial for testing new vaccines and antimicrobial agents, especially for pathogens where human challenge studies would be unethical. iitri.org The FDA's "Animal Rule" allows for approval based on well-controlled animal efficacy studies in such cases. iitri.org While various animal models for bacterial and viral infections exist, no in vivo infectious disease studies specifically testing this compound or its direct analogues were identified in the literature search.

Information regarding the biological efficacy of this compound in preclinical models is not publicly available.

Extensive searches for scientific literature and preclinical data on the compound this compound have yielded no specific information regarding its efficacy assessment, biomarker validation in animal studies, or the relationship between preclinical dose and pharmacodynamic response.

While research exists for structurally similar compounds, the strict requirement to focus solely on this compound prevents the inclusion of any data from related molecules. No peer-reviewed studies, clinical trial data, or other forms of scientific documentation detailing the preclinical biological efficacy of this specific compound could be identified.

Therefore, the requested article, with its detailed sections and data tables on the preclinical efficacy of this compound, cannot be generated at this time due to the absence of available source material.

Computational and Theoretical Studies of 1 3,4 Dichlorophenyl 3 Pyridin 3 Ylurea

Molecular Docking and Ligand-Protein Interaction Modeling of 1-(3,4-Dichlorophenyl)-3-pyridin-3-ylurea with Identified Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the potential mechanism of action of diaryl urea (B33335) derivatives, which are known to target various protein kinases.

Studies on diaryl urea derivatives containing a pyridine (B92270) ring have identified them as potential anticancer agents. sciencescholar.usresearchgate.net For instance, molecular docking simulations of novel pyridine ring-containing diaryl urea derivatives have been performed against the kinase domain of Human B-raf (PDB ID: 4DBN), a key protein in cancer signaling pathways. sciencescholar.usresearchgate.net These studies help in understanding the structural requirements for their anticancer activity. sciencescholar.us The interactions typically involve hydrogen bonds formed by the urea moiety with the protein's backbone, and hydrophobic interactions from the dichlorophenyl and pyridine rings with specific amino acid residues in the binding pocket. volkamerlab.orgresearchgate.net

For a series of 1,3-diphenylurea (B7728601) appended aryl pyridine derivatives, molecular docking studies revealed strong binding affinities for targets like c-MET and VEGFR-2, with affinity scores of -9.5 and -9.9 kcal/mol, respectively. nih.gov While not the exact compound, these findings for structurally similar molecules suggest that this compound likely engages in similar key interactions, including:

Hydrogen Bonding: The N-H groups of the urea act as hydrogen bond donors, while the carbonyl oxygen and the pyridyl nitrogen act as acceptors.

Hydrophobic Interactions: The dichlorophenyl ring fits into hydrophobic pockets of the target protein.

Pi-Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with aromatic residues like tyrosine or phenylalanine in the active site. volkamerlab.org

| Target Protein | PDB ID | Key Interacting Residues (Hypothetical for title compound) | Interaction Type | Reference |

|---|---|---|---|---|

| B-raf Kinase | 4DBN | Cys532, Asp594, Phe595 | Hydrogen Bond, Hydrophobic | sciencescholar.usresearchgate.net |

| VEGFR-2 | - | Cys919, Asp1046, Glu885 | Hydrogen Bond, Hydrophobic | nih.gov |

| c-MET | - | Met1160, Asp1222, Tyr1230 | Hydrogen Bond, Hydrophobic | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are essential for optimizing lead compounds and predicting the activity of newly designed molecules.

For diaryl urea derivatives, QSAR studies have been conducted to understand the impact of different substituents on their inhibitory activity against targets like B-RAF kinase. mui.ac.ir These studies often employ multiple linear regression (MLR) and non-linear methods. The descriptors used in these models typically relate to the molecule's size, aromaticity, polarizability, and degree of branching. mui.ac.ir

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a three-dimensional map of the physicochemical properties that are favorable or unfavorable for activity. nih.gov For a series of pyrrolidine-based inhibitors, CoMSIA models have successfully been built, yielding high correlation coefficients (r²) of 0.958 and cross-validated coefficients (q²) of 0.677. nih.gov These models generate contour maps that visually represent where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character enhance or diminish activity. nih.gov Such analyses on derivatives of this compound could guide the placement of substituents on both the dichlorophenyl and pyridine rings to improve potency. researchgate.netnih.gov

| QSAR Model Type | Statistical Parameter | Value | Significance | Reference |

|---|---|---|---|---|

| 2D-QSAR | r² (Correlation Coefficient) | 0.8156 | Goodness of fit of the model | researchgate.net |

| 2D-QSAR | q² (Cross-validated r²) | 0.7348 | Predictive ability of the model | researchgate.net |

| 3D-QSAR (CoMSIA) | r² | 0.958 | High correlation between structure and activity | nih.gov |

| 3D-QSAR (CoMSIA) | q² | 0.677 | Good internal model predictivity | nih.gov |

Molecular Dynamics Simulations and Conformational Analysis of this compound and Target Complexes

Molecular dynamics (MD) simulations provide detailed information about the dynamic behavior of molecules over time. For ligand-protein complexes, MD simulations are used to assess the stability of the binding pose predicted by docking and to understand the conformational changes that may occur upon binding.

MD simulations performed on complexes of 1,3-diphenylurea appended aryl pyridine derivatives with c-MET and VEGFR-2 have shown that the ligands remain stably bound within the active site of the receptors over simulation times of 100 nanoseconds. nih.gov Analysis of the root-mean-square deviation (RMSD) and radius of gyration throughout the simulation indicates that the system reaches equilibrium and the ligand maintains its binding mode. nih.gov

Conformational analysis of the this compound scaffold is crucial, as the relative orientation of the two aromatic rings is a key determinant of binding affinity. The urea linker allows for some rotational freedom, and computational studies can identify the lowest energy conformers in different environments (e.g., in solvent vs. in a protein binding site). soton.ac.uk These studies show that the molecule's conformation is influenced by the polarity of its environment. soton.ac.uk

Density Functional Theory (DFT) and Quantum Chemical Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. These calculations provide insights into properties like charge distribution, molecular orbitals, and electrostatic potential.

DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), can be used to optimize the molecular geometry of this compound. nih.gov The analysis of Frontier Molecular Orbitals (HOMO and LUMO) is particularly important. The energy gap between the HOMO and LUMO indicates the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller energy gap suggests higher reactivity. nih.gov

The molecular electrostatic potential (MEP) map, derived from DFT calculations, reveals the regions of a molecule that are rich or deficient in electrons. This is crucial for understanding non-covalent interactions, particularly hydrogen bonding and electrostatic complementarity with a protein target. For this molecule, the oxygen of the urea group and the nitrogen of the pyridine ring are expected to be regions of negative potential (electron-rich), while the N-H protons of the urea are regions of positive potential (electron-poor). researchgate.net

| Calculated Property | Method/Basis Set | Finding/Interpretation | Reference |

|---|---|---|---|

| Optimized Geometry | DFT/B3LYP/6-311G | Provides accurate bond lengths and angles for the ground state structure. | researchgate.net |

| HOMO-LUMO Energy Gap | DFT/B3LYP | Indicates chemical reactivity and stability. A lower gap implies higher reactivity. | nih.gov |

| Molecular Electrostatic Potential (MEP) | DFT | Identifies electron-rich (negative potential) and electron-poor (positive potential) sites for interactions. | nih.govnih.gov |

| Natural Population Analysis (NPA) Charges | B3LYP/6-311G | Calculates the charge distribution on each atom, revealing sites for nucleophilic or electrophilic attack. | researchgate.net |

De Novo Drug Design Approaches Based on the this compound Scaffold

De novo drug design involves the computational creation of novel molecular structures with desired properties, often tailored to a specific biological target. The this compound scaffold serves as an excellent starting point or fragment for such design strategies. youtube.com

Fragment-based drug design, a type of de novo design, can use the dichlorophenyl-urea or the pyridinyl-urea moiety as a core fragment. youtube.com Algorithms can then "grow" new functionalities from this core or link it with other fragments identified within the target's binding site to create novel, high-affinity ligands. nih.gov Deep learning and generative models are increasingly being used to automate this process, generating 3D molecular structures directly within the binding pocket of a target protein. nih.govnih.gov

Another approach is bioisosteric replacement, where parts of the scaffold are replaced with other chemical groups that retain similar biological activity but may improve other properties like selectivity or metabolic stability. youtube.com For instance, the pyridine ring could be replaced with other heterocycles, or the chlorine atoms could be substituted with other halogens or small alkyl groups to explore the structure-activity relationship and potentially discover novel intellectual property. youtube.com

Pharmacodynamic and Pharmacokinetic Research for 1 3,4 Dichlorophenyl 3 Pyridin 3 Ylurea Preclinical Focus

In Vivo Pharmacokinetic Profiling of 1-(3,4-Dichlorophenyl)-3-pyridin-3-ylurea in Preclinical Animal Models

Tissue Distribution and Excretion Pathways

Without any foundational data from preclinical studies, it is not possible to provide a scientifically accurate and informative article as per the user's request. There is no information to create the specified data tables or to detail the research findings.

Preclinical Pharmacodynamic Biomarker Identification and Validation for this compound

The identification and validation of pharmacodynamic (PD) biomarkers are critical steps in the preclinical development of any new chemical entity, including this compound. PD biomarkers are essential for demonstrating target engagement, understanding the mechanism of action, and providing an early indication of potential efficacy. This process involves a systematic approach to identify molecular or cellular changes that occur as a direct result of the compound's interaction with its biological target.

Identification of Candidate Biomarkers:

The initial phase of biomarker identification for a compound like this compound would involve a combination of in vitro and in vivo studies. The selection of candidate biomarkers is guided by the compound's proposed mechanism of action. For instance, if the compound is hypothesized to be a kinase inhibitor, potential biomarkers could include the phosphorylation status of the target kinase or its downstream substrates.

In Vitro Profiling: Initial screening in cell-based assays would be conducted to identify molecular changes in response to treatment with this compound. Techniques such as Western blotting, ELISA, and mass spectrometry would be employed to quantify changes in protein levels or post-translational modifications. Gene expression profiling using microarrays or RNA sequencing could also reveal transcriptional changes indicative of the compound's activity.

In Vivo Studies in Animal Models: Promising in vitro findings would be further investigated in relevant animal models of a specific disease. These models are crucial for understanding the biomarker's response in a complex biological system. Tissue samples (e.g., tumor, blood, or specific organs) would be collected at various time points after administration of this compound to assess the modulation of the candidate biomarker.

Validation of Pharmacodynamic Biomarkers:

Once candidate biomarkers are identified, they must undergo a rigorous validation process to ensure they are reliable indicators of the drug's biological activity. This validation includes assessing the biomarker's analytical performance and its biological relevance.

Analytical Validation: This step ensures that the assay used to measure the biomarker is accurate, precise, reproducible, and sensitive. Key parameters for analytical validation include establishing the limit of detection (LOD), limit of quantification (LOQ), linearity, and specificity of the assay.

Biological Validation: This involves demonstrating a clear and consistent relationship between the biomarker response and the compound's pharmacological effect. This can be achieved by showing a dose-dependent and time-dependent modulation of the biomarker that correlates with the observed therapeutic effect in preclinical models.

The table below illustrates the type of data that would be collected during the validation of a hypothetical pharmacodynamic biomarker for this compound in a preclinical cancer model.

| Biomarker Assay | Validation Parameter | Acceptance Criteria |

| Phospho-Target ELISA | ||

| Linearity (R²) | > 0.99 | |

| Precision (%CV) | < 15% | |

| Accuracy (% Recovery) | 85-115% | |

| Target mRNA qPCR | ||

| Amplification Efficiency | 90-110% | |

| Specificity (Melt Curve) | Single peak |

Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling in Preclinical Settings

Pharmacokinetic-pharmacodynamic (PK/PD) modeling is a quantitative approach used to describe the relationship between drug exposure (pharmacokinetics) and its pharmacological effect (pharmacodynamics). nih.gov In the preclinical development of this compound, PK/PD modeling would play a pivotal role in understanding its in vivo behavior and in predicting its therapeutic window. nih.govnih.gov

Core Principles of PK/PD Modeling:

The fundamental goal of PK/PD modeling is to link the concentration of a drug in the body over time to the intensity and duration of its effect. nih.gov This involves developing mathematical models that can describe and predict the entire time course of the drug's effect. nih.govresearchgate.net These models are built upon data collected from preclinical studies and can help in optimizing dosing regimens for further studies. nih.gov

Pharmacokinetic (PK) Modeling: This component describes the absorption, distribution, metabolism, and excretion (ADME) of this compound. nih.gov Preclinical PK studies in animal models would determine key parameters such as clearance, volume of distribution, and bioavailability. Compartmental models are often used to characterize the drug's movement through the body. frontiersin.org

Pharmacodynamic (PD) Modeling: This part of the model quantifies the relationship between the drug concentration at the site of action and the observed effect. frontiersin.org Different PD models can be employed depending on the nature of the drug's effect, such as direct effect models, indirect effect models, or models that incorporate the kinetics of drug-target binding. nih.govfrontiersin.org

Application in Preclinical Research for this compound:

In the context of this compound, a preclinical PK/PD model would be developed by integrating data from PK studies and PD biomarker assessments. For example, a model could be constructed to link the plasma concentration of the compound to the degree of inhibition of a specific target, as measured by a validated biomarker.

This integrated model would allow researchers to:

Simulate Different Dosing Regimens: The model can be used to predict the effect of various doses and schedules of administration on the desired pharmacological outcome. nih.gov This helps in selecting the most promising regimens for further testing. nih.gov

Establish Exposure-Response Relationships: By analyzing the relationship between drug exposure (e.g., AUC or Cmax) and the biomarker response, a clear understanding of the dose-response relationship can be established.

Inform First-in-Human Dose Selection: Preclinical PK/PD models, often combined with allometric scaling, are instrumental in predicting a safe and potentially efficacious starting dose for clinical trials in humans. nih.gov

The following table provides an example of the kind of data that would be used to build a preclinical PK/PD model for this compound.

| Animal ID | Dose (mg/kg) | Time (hr) | Plasma Concentration (ng/mL) | Biomarker Inhibition (%) |

| 1 | 10 | 1 | 150 | 75 |

| 1 | 10 | 4 | 80 | 50 |

| 1 | 10 | 8 | 20 | 15 |

| 2 | 30 | 1 | 450 | 95 |

| 2 | 30 | 4 | 250 | 80 |

| 2 | 30 | 8 | 70 | 40 |

By fitting these data to appropriate mathematical models, key PK/PD parameters such as the EC50 (the concentration at which 50% of the maximum effect is observed) can be estimated, providing valuable insights into the compound's potency and in vivo activity.

Potential Therapeutic Applications and Future Research Directions for 1 3,4 Dichlorophenyl 3 Pyridin 3 Ylurea

Emerging Therapeutic Areas Based on Preclinical Efficacy and Mechanism of Action

The therapeutic potential of compounds structurally analogous to 1-(3,4-Dichlorophenyl)-3-pyridin-3-ylurea is most prominently documented in the field of oncology. Many diaryl ureas function as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.

The dichlorophenyl urea (B33335) moiety is a key pharmacophore in several kinase inhibitors. For instance, compounds with this feature have been investigated for their ability to target pathways involved in cell proliferation and survival. The substitution pattern on the phenyl ring is critical for activity, with different isomers showing varied efficacy and target specificity.

The pyridin-3-ylurea scaffold is also a cornerstone of many biologically active compounds, particularly in the development of anticancer agents. Pyridine-urea derivatives have demonstrated significant in vitro activity against a range of cancer cell lines. researchgate.net Their mechanism of action is often attributed to the inhibition of key kinases involved in tumor angiogenesis and growth, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR). frontiersin.org

The combination of these two structural features in this compound suggests a strong potential for activity as a kinase inhibitor. The nitrogen atoms in the urea linkage and the pyridine (B92270) ring can form crucial hydrogen bonds with amino acid residues in the ATP-binding pocket of kinases, a common interaction mode for this class of inhibitors. nih.gov

Table 1: Preclinical Anticancer Activity of Selected Pyridinyl Urea and Dichlorophenyl Urea Derivatives

| Compound/Derivative Class | Cancer Cell Line | Observed Efficacy (IC50/GI50) | Primary Molecular Target(s) | Reference |

|---|---|---|---|---|

| Pyridine-urea derivatives (8e) | MCF-7 (Breast Cancer) | IC50 = 0.11 µM (72h) | VEGFR-2 | researchgate.net |

| Pyridine-urea derivatives (8n) | MCF-7 (Breast Cancer) | IC50 = 0.80 µM (72h) | VEGFR-2 | researchgate.net |

| Pyridine-urea hybrid (8a) | MCF-7 (Breast Cancer) | GI50 = 0.06 µM | VEGFR-2 | mdpi.com |

| Pyridine-urea hybrid (8h) | HCT-116 (Colon Cancer) | GI50 = 0.33 µM | VEGFR-2 | mdpi.com |

| 1,3-Bis(3,5-dichlorophenyl) urea | Melanoma cells | Inhibition of cell proliferation | GSTπ, Akt | nih.govnih.gov |

| 2-Pyridyl Urea-Based Cu(II) Complexes | NCI-H1975 (Lung Cancer) | IC50 = 33.4 ± 3.8 µM | Not specified | researchgate.netscispace.com |

This table is interactive and can be sorted by column.

Beyond oncology, urea derivatives have been explored for a range of other therapeutic applications, including as antimicrobial and anti-inflammatory agents. nih.govnih.govnih.gov The structural features of this compound may also confer activity in these areas, representing emerging fields for investigation.

Collaborative Research Opportunities and Interdisciplinary Approaches for this compound

Advancing the study of this compound would greatly benefit from a collaborative and interdisciplinary approach, integrating expertise from various scientific fields:

Medicinal Chemistry and Organic Synthesis: Collaborations between synthetic chemists are essential for developing efficient and scalable methods for the synthesis of this compound and a library of related analogues. rsc.orgnih.gov This would enable systematic structure-activity relationship (SAR) studies to optimize potency and selectivity.

Computational Chemistry and Molecular Modeling: Molecular docking and dynamics simulations can predict the binding modes of this compound with various protein targets, particularly kinases. mdpi.com This computational insight can guide the rational design of more potent derivatives and help to prioritize experimental testing.

Biochemistry and Pharmacology: Biochemists and pharmacologists are needed to perform in vitro screening against panels of kinases and other potential biological targets. nih.gov Cellular assays would then be required to determine the compound's effects on signaling pathways and cell viability.

Cancer Biology: Should the compound show promise as an anticancer agent, collaboration with cancer biologists would be crucial to evaluate its efficacy in various cancer models, including drug-resistant lines, and to elucidate its precise mechanism of action. researchgate.net

Pharmaceutical Sciences: Experts in drug metabolism and pharmacokinetics (DMPK) would be needed to assess the compound's drug-like properties, such as solubility, stability, and bioavailability, which are critical for its potential development as a therapeutic agent. nih.gov

Such interdisciplinary collaborations are instrumental in bridging the gap from a compound of theoretical interest to a validated research tool or a potential drug candidate.

Integration of this compound Research into Broader Scientific Contexts

The study of this compound fits into several broader scientific contexts:

Kinase Inhibitor Drug Discovery: Research on this compound would contribute to the extensive and highly significant field of kinase inhibitor development. researchgate.net The diaryl urea scaffold is a "privileged" structure in this area, and understanding how the specific combination of a dichlorophenyl and a pyridin-3-yl moiety influences target specificity and potency would be a valuable addition to the field. frontiersin.org

Combating Drug Resistance: A significant challenge in cancer therapy is the emergence of drug resistance. Novel kinase inhibitors are continuously needed to overcome resistance mechanisms. Investigating the efficacy of this compound against cell lines resistant to existing therapies could be a significant area of research.

Chemical Biology Probes: If this compound is found to be a potent and selective inhibitor of a particular kinase, it could be developed as a chemical probe to study the biological functions of that kinase. This would provide a valuable tool for basic research in cell biology and signal transduction.

Challenges and Prospects in Advancing this compound as a Research Tool or Candidate

Several challenges must be addressed to advance this compound from a chemical entity to a useful research tool or therapeutic candidate:

Synthesis and Scalability: While general methods for the synthesis of ureas are well-established, optimizing a high-yield, scalable, and cost-effective synthesis for this specific compound may require significant effort. rsc.org The use of phosgene (B1210022) or its derivatives in traditional urea synthesis poses safety concerns, prompting the need for safer alternatives. nih.gov

Target Identification and Validation: A primary challenge is to identify the specific biological target(s) of the compound. This will require extensive screening and biochemical validation.

Selectivity: Kinase inhibitors often suffer from a lack of selectivity, leading to off-target effects. Achieving high selectivity for a specific kinase over others is a major hurdle in drug development.

Pharmacokinetic Properties: Many small molecule inhibitors face challenges with poor solubility, metabolic instability, and low bioavailability, which can limit their therapeutic potential.

Despite these challenges, the prospects are promising. The well-documented success of related urea-based kinase inhibitors, such as sorafenib, in the clinic provides a strong rationale for the investigation of new analogues like this compound. frontiersin.org

Unexplored Biological Activities and Novel Target Discovery for this compound

While the primary hypothesized targets for this compound are protein kinases, there is potential for unexplored biological activities and the discovery of novel targets.

Epigenetic Modifiers: The urea scaffold is present in some inhibitors of epigenetic targets. It is conceivable that this compound could interact with enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) or methyltransferases.

Enzyme Inhibition Beyond Kinases: The compound could inhibit other classes of enzymes. For example, some urea derivatives have shown activity against fatty acid amide hydrolase (FAAH). nih.gov

Antimicrobial Activity: Substituted ureas and thioureas have been reported to possess antibacterial and antifungal properties. nih.gov The specific combination of the dichlorophenyl and pyridinyl moieties could confer novel antimicrobial activity.

Phenotypic Screening: An unbiased approach to discovering novel activities would be to use phenotypic screening, where the compound is tested for its effects on cellular phenotypes without a preconceived target. This could reveal unexpected therapeutic potentials.

Table 2: Potential Unexplored Targets for Diaryl Urea Scaffolds

| Target Class | Potential Therapeutic Area | Rationale Based on Urea Derivatives |

|---|---|---|

| Epigenetic Enzymes (e.g., HDACs) | Oncology, Inflammatory Diseases | Urea-based compounds have been developed as inhibitors of various epigenetic modifiers. |

| Fatty Acid Amide Hydrolase (FAAH) | Pain, Neurological Disorders | Certain urea derivatives are known to be potent FAAH inhibitors. nih.gov |

| Microbial Enzymes | Infectious Diseases | The urea scaffold is present in various known antimicrobial agents. nih.gov |

| Apoptosis Signal-regulating Kinase 1 (ASK1) | Inflammatory Diseases, Fibrosis | Pyridin-2-yl urea derivatives have been identified as potent ASK1 inhibitors. nih.gov |

| Rho-associated protein kinase (ROCK) | Glaucoma, Cardiovascular Disease | Urea-based inhibitors of ROCK have been developed. nih.gov |

This table is interactive and can be sorted by column.

Q & A

Q. What statistical frameworks are recommended for analyzing dose-response data with high variability?

- Methodological Answer :

- Nonlinear Regression : Fit data to Hill or log-logistic models (e.g., GraphPad Prism).

- Bootstrap Resampling : Estimate confidence intervals for IC₅₀ values.

- ANOVA with Tukey’s Test : Compare multiple treatment groups while controlling Type I error .

Q. How can researchers design experiments to distinguish between on-target and off-target effects?

- Methodological Answer :

- CRISPR Knockout : Validate target specificity using isogenic cell lines.

- Thermal Proteome Profiling : Identify off-targets by monitoring protein thermal stability shifts.

- Negative Control Analogs : Synthesize structurally similar but inactive analogs (e.g., dichlorophenyl replaced with phenyl) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.